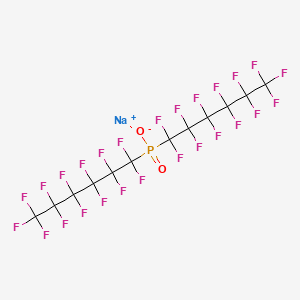

Bis(perfluorohexyl)phosphinic acid sodium salt

Descripción

The exact mass of the compound Sodium;bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phosphinate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Bis(perfluorohexyl)phosphinic acid sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(perfluorohexyl)phosphinic acid sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

sodium;bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF26O2P.Na/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)41(39,40)12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34;/h(H,39,40);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVRYSHRRDRBEW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)P(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F26NaO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40896707 | |

| Record name | Sodium bis(perfluorohexyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70609-44-8 | |

| Record name | Sodium bis(perfluorohexyl)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Persistence and Analytical Characterization of 6:6 PFPiA Sodium Salt in Groundwater: A Technical Guide

Executive Summary

As global regulatory frameworks systematically restrict legacy perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), industrial reliance has shifted toward alternative structures, including phosphorus-containing PFAS (P-PFAS). Among these, 6:6 perfluoroalkyl phosphinic acid (6:6 PFPiA), frequently utilized and analyzed as a sodium salt, has emerged as a critical contaminant in groundwater systems 1. This guide provides an in-depth mechanistic analysis of its environmental persistence, toxicological relevance, and the self-validating analytical protocols required for its accurate quantification.

Chemical Identity and Structural Dynamics

6:6 PFPiA (CAS: 40143-77-9) consists of a central phosphinic acid group bonded to two six-carbon perfluoroalkyl chains. The dual perfluoroalkyl chains impart extreme hydrophobicity, while the phosphinate headgroup provides a localized polar charge at environmental pH. This structural dichotomy drives its unique partitioning behavior in groundwater, distinguishing it from single-chain legacy PFAS 1.

Environmental Fate and Persistence in Groundwater

Unlike legacy carboxylates (e.g., PFOA), dialkyl phosphinic acids exhibit complex subsurface transport mechanisms.

-

Mobility and Partitioning: The ionic nature of the phosphinate group at typical groundwater pH (pH 6–8) makes the sodium salt highly water-soluble, facilitating rapid migration through unsaturated soil zones into aquifers 2. Concurrently, the bulky hydrophobic nature of its twin C6 chains causes significant localized sorption to soil organic matter, creating long-term subterranean reservoirs that continuously leach into the water table 2.

-

Biotransformation Pathways: While the carbon-fluorine (C-F) bonds remain abiotically indestructible under ambient conditions, 6:6 PFPiA is not a terminal sink in biological systems. Upon uptake by aquatic biota from contaminated groundwater, hepatic enzymes catalyze the cleavage of the carbon-phosphorus (C-P) bond. This biotransformation yields perfluorohexyl phosphonic acid (PFHxPA), a highly persistent, dead-end metabolite 3.

Fig 1. Environmental fate and biotransformation pathway of 6:6 PFPiA in groundwater and biota.

Toxicological Implications for Drug Development Professionals

Why is a groundwater contaminant relevant to pharmaceutical scientists? Highly fluorinated compounds are increasingly utilized in drug development to improve metabolic stability and membrane permeability. However, P-PFAS like 6:6 PFPiA exhibit strong proteinophilic properties, binding aggressively to serum albumin and hepatic transport proteins rather than partitioning into lipid tissues 4. Understanding the environmental persistence and off-target protein binding of dialkyl fluorinated structures informs the Environmental Risk Assessment (ERA) of new fluorinated drugs and highlights potential toxicokinetic liabilities.

Quantitative Data: Physicochemical and Analytical Parameters

Accurate quantification of 6:6 PFPiA requires optimized mass spectrometry parameters. The table below summarizes the critical physicochemical and Multiple Reaction Monitoring (MRM) transition data required for robust LC-MS/MS workflows.

| Parameter | Value | Reference |

| Chemical Name | Bis(tridecafluorohexyl)phosphinic acid | 1 |

| CAS Number | 40143-77-9 | 5 |

| Precursor Ion (m/z) | 700.9 | 6 |

| Product Ions (m/z) | 400.9, 63.1 | 6 |

| Collision Energy (CE) | 56 eV, 60 eV | 6 |

| Primary Metabolite | PFHxPA (Perfluorohexyl phosphonic acid) | 3 |

Self-Validating Experimental Protocol: LC-MS/MS Groundwater Analysis

To ensure high-fidelity recovery of 6:6 PFPiA from complex groundwater matrices, the following protocol utilizes a mixed-mode solid-phase extraction (SPE) coupled with isotope-dilution LC-MS/MS. Every step is engineered to mitigate background contamination and validate analyte recovery.

Step 1: Sample Collection and Preparation

-

Procedure: Collect 500 mL of groundwater in high-density polyethylene (HDPE) bottles. Spike the sample with 13C-labeled internal standards (e.g., 13C4-8:2 diPAP as a structural surrogate if 13C-PFPiA is unavailable).

-

Causality: Glass containers possess active silanol groups that irreversibly adsorb the fluorinated tails of PFPiAs, leading to false negatives. Polytetrafluoroethylene (PTFE) caps must be strictly avoided, as they leach background PFAS into the sample 7.

Step 2: Weak Anion Exchange (WAX) Solid Phase Extraction

-

Procedure: Condition a WAX SPE cartridge (e.g., 150 mg) with 0.1% NH₄OH in methanol, followed by LC-MS grade water. Load the groundwater sample at a flow rate of 1–2 mL/min. Wash with 25 mM acetate buffer (pH 4) and elute with 0.1% NH₄OH in methanol.

-

Causality: The phosphinic acid headgroup of 6:6 PFPiA is anionic at neutral pH. WAX provides a dual retention mechanism: hydrophobic interactions capture the perfluorohexyl chains, while electrostatic interactions secure the phosphinate head. The acetate buffer wash removes neutral humic acids without eluting the target analyte.

Step 3: LC-MS/MS System Modification and Analysis

-

Procedure: Replace all accessible PTFE tubing in the LC system with PEEK tubing. Install a C18 delay column (e.g., 4.6 mm × 50 mm) between the solvent mixer and the sample injector. Perform separation on an analytical C18 column using a gradient of aqueous ammonium acetate and methanol.

-

Causality: The delay column acts as a critical self-validating control. It retains any system-related background PFAS originating from internal pump components, causing them to elute later than the actual 6:6 PFPiA present in the injected sample, thereby eliminating chromatographic interference 7.

Fig 2. Step-by-step analytical extraction and LC-MS/MS workflow for 6:6 PFPiA quantification.

Conclusion

The environmental persistence of 6:6 PFPiA sodium salt in groundwater represents a complex challenge at the intersection of analytical chemistry, environmental science, and toxicology. Its unique biotransformation into PFHxPA and aggressive protein-binding characteristics underscore the need for rigorous, contamination-free LC-MS/MS monitoring protocols. For drug development professionals, the behavior of such dialkyl fluorinated structures serves as a critical case study in the long-term environmental and biological fate of highly fluorinated molecular entities.

References

-

State of per- and polyfluoroalkyl substances (PFAS) report - Canada.ca Source: Government of Canada URL:[Link]

-

Phosphorus-Containing Poly- and Perfluoroalkyl Substances in Marine Top Predators from the East China Sea: Temporal Trends, Tissue- and Species-Specific Accumulation Source: Environmental Science & Technology (ACS Publications) URL:[Link]

-

Updated EHS Summary of PFPA and PFPIA for the MA TURA Science Advisory Board Meeting Source: Toxics Use Reduction Institute (TURI) URL:[Link]

-

The Alarming Effects of Per- and Polyfluoroalkyl Substances (PFAS) on One Health and Interconnections with Food-Producing Animals in Circular and Sustainable Agri-Food Systems Source: MDPI URL:[Link]

-

2021 NORMAN network PFAS Analytical Exchange Source: NORMAN Network URL:[Link]

-

Discharge of Per- and Polyfluoroalkyl Substances in Reclaimed Wastewater: Temporal Water Quality Implications for Effluent-Dominated Systems Source: ACS Publications URL:[Link]

-

Simultaneous Quantification of Multiclass PFAS in Biosolids Using a Single Extraction Method and the Agilent 6495 Triple Quadrupole LC/MS Source: Agilent Technologies URL:[Link]

Sources

Bioaccumulation Dynamics and Ecotoxicological Mechanisms of Bis(perfluorohexyl)phosphinic Acid (6:6 PFPiA) in Aquatic Ecosystems

Target Audience: Environmental Toxicologists, Analytical Chemists, and Drug/Chemical Development Professionals.

Executive Summary

As legacy perfluoroalkyl substances (PFAS) are phased out globally, phosphorus-containing PFAS (P-PFAS) such as bis(perfluorohexyl)phosphinic acid (6:6 PFPiA) have emerged as prevalent alternatives. Frequently detected in aquatic environments and marine top predators, 6:6 PFPiA presents a complex bioaccumulation profile that defies traditional lipophilic partitioning models. This technical guide synthesizes the toxicokinetics, biotransformation pathways, and target-organ toxicities of 6:6 PFPiA in aquatic species, providing researchers with the mechanistic insights and validated protocols necessary for rigorous environmental risk assessment.

The Bioaccumulation Paradox: Partitioning vs. Biotransformation

Traditional persistent organic pollutants (POPs) bioaccumulate based on lipophilicity, where the octanol-water partition coefficient ( Kow ) reliably predicts the Bioaccumulation Factor (BAF). However, 6:6 PFPiA exhibits a "bioaccumulation paradox" in aquatic ecosystems.

Despite having a high estimated logKow , field studies reveal that 6:6 PFPiA often displays lower logBAF and organic carbon-water partition coefficients ( Koc ) than predicted by its hydrophobicity. This deviation is driven by two primary factors:

-

Steric Hindrance: The large molecular volume of the dual perfluorohexyl chains attached to the phosphinic acid headgroup limits passive diffusion across biological membranes[1].

-

Proteinophilic Partitioning: Unlike lipophilic POPs, 6:6 PFPiA is highly proteinophilic. It does not sequester in adipose tissue; instead, it binds with high affinity to serum albumin and hepatic proteins[1][2].

In controlled laboratory settings, the Bioconcentration Factor (BCF)—which measures uptake strictly from water—can be exceptionally high. For instance, whole-body BCFs for 6:6 PFPiA have been recorded as high as 41,700 L/kg in teleost models, vastly exceeding regulatory thresholds of 2,000 L/kg[1]. Yet, when evaluated for biomagnification via dietary exposure, the Biomagnification Factor (BMF) in species like juvenile rainbow trout is consistently <1 [1][3]. This low BMF is a direct result of rapid hepatic biotransformation.

Toxicokinetics and Hepatic Metabolism

The primary depuration pathway for 6:6 PFPiA in fish is enzymatic biotransformation. Once absorbed via the gills or gastrointestinal tract, 6:6 PFPiA enters systemic circulation where it strongly binds to serum proteins[2]. Upon reaching the liver, the compound undergoes biological cleavage of the carbon-phosphorus (C-P) bond[4].

This metabolic cleavage converts 6:6 PFPiA into perfluorohexylphosphonic acid (PFHxPA, also known as C6 PFPA)[1][4]. Because PFPAs have significantly lower bioconcentration potentials than their PFPiA parent compounds, this metabolic step acts as a critical detoxification and clearance mechanism, explaining the lack of trophic biomagnification in aquatic food webs[3].

Caption: Toxicokinetic pathway of 6:6 PFPiA in teleost models, highlighting hepatic C-P bond cleavage.

Mechanistic Ecotoxicology: Target-Organ Effects

Sex-Specific Hepatotoxicity

Because the liver is the primary site of both accumulation and metabolism, it is highly susceptible to 6:6 PFPiA-induced damage. In common carp (Cyprinus carpio), 6:6 PFPiA induces severe hepatotoxicity characterized by cell necrosis, apoptosis, and steatosis (lipid accumulation)[5].

Crucially, the mechanism of this steatosis is highly sex-dependent:

-

Male Fish: 6:6 PFPiA enhances the uptake of exogenous fatty acids into the liver, leading to lipid overload[5]. Males generally exhibit higher susceptibility to PFPiA disruption, showing more pronounced oxidative stress and inflammation[5].

-

Female Fish: The compound inhibits the oxidative decomposition ( β -oxidation) of fatty acids, causing endogenous lipids to accumulate[5].

Neurotoxicity via the Gut-Brain Axis

Emerging research on zebrafish (Danio rerio) demonstrates that 6:6 PFPiA induces anxiety-like neurotoxic behaviors at environmentally relevant concentrations (1–10 nM)[2]. The causality of this neurotoxicity is rooted in the disruption of the gut-brain axis:

-

Microbiome Dysbiosis: 6:6 PFPiA exposure significantly increases the abundance of Gram-negative bacteria in the gastrointestinal tract[2].

-

Endotoxin Release: This dysbiosis leads to elevated levels of lipopolysaccharides (LPS), triggering severe intestinal inflammation[2].

-

Receptor Activation: Systemic inflammatory signals, combined with the potential direct binding of 6:6 PFPiA, activate the Aryl hydrocarbon Receptor (AhR) in the brain, culminating in neuroinflammation and behavioral anomalies[2].

Caption: Mechanism of 6:6 PFPiA-induced neurotoxicity via gut-brain axis disruption and AhR activation.

Quantitative Data Synthesis

To facilitate comparative risk assessment, the bioaccumulation and partitioning metrics of 6:6 PFPiA are summarized below.

| Metric | Observed Value / Trend | Biological Matrix / Species | Mechanistic Driver |

| Bioconcentration Factor (BCF) | Up to 41,700 L/kg | Teleosts (e.g., Zebrafish) | High protein affinity in aqueous-only exposure[1]. |

| Biomagnification Factor (BMF) | <1 | Juvenile Rainbow Trout | Rapid hepatic C-P bond cleavage to PFHxPA[1][3]. |

| Bioaccumulation Factor (BAF) | Lower than predicted by Kow | Diverse Aquatic Species | Steric hindrance and in vivo biotransformation. |

| Tissue Distribution Ratio | Blood > Liver ≫ Muscle | Teleosts / Marine Mammals | Strong binding to serum albumin and hepatic proteins[2]. |

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed for evaluating the bioaccumulation and partitioning of 6:6 PFPiA.

Protocol A: In Vivo Bioconcentration and Toxicokinetic Assay

Purpose: To quantify the BCF and map the tissue-specific distribution of 6:6 PFPiA.

-

Acclimation & System Setup: Acclimate adult zebrafish (Danio rerio) in a flow-through system for 14 days. Ensure water parameters (pH 7.2–7.6, temp 26±1°C) are strictly maintained.

-

Exposure Regimen: Expose fish to nominal concentrations of 6:6 PFPiA (e.g., 1 nM and 10 nM) for 28 days, followed by a 14-day depuration phase in clean water.

-

Sampling: Euthanize fish (n=6 per timepoint) using MS-222 at days 1, 3, 7, 14, 21, and 28. Dissect into blood, liver, brain, gut, and muscle tissues.

-

Extraction (Self-Validating Step): Spike tissues with an isotope-labeled internal standard (e.g., 13C -labeled PFAS) prior to extraction to calculate absolute recovery. Homogenize tissues in acetonitrile, sonicate for 15 mins, and centrifuge at 10,000 × g.

-

Clean-up: Pass the supernatant through a weak anion exchange (WAX) solid-phase extraction (SPE) cartridge to remove lipid and protein matrix interferences.

-

Quantification: Analyze via UHPLC-MS/MS operating in negative electrospray ionization (ESI-) mode. Use matrix-matched calibration curves to correct for ion suppression.

Protocol B: Protein Binding Affinity via Equilibrium Dialysis

Purpose: To determine the mechanistic cause of tissue partitioning by measuring free vs. bound fractions of 6:6 PFPiA.

-

Preparation: Prepare a 40 mg/mL solution of fish serum albumin (FSA) or bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 7.4).

-

Dialysis Setup: Use a rapid equilibrium dialysis (RED) device with a semi-permeable membrane (molecular weight cutoff: 8,000 Da).

-

Spiking: Add 6:6 PFPiA (100 ng/mL) to the protein chamber. Fill the adjacent buffer chamber with blank PBS.

-

Incubation: Seal the device and incubate on an orbital shaker at 37°C for 24 hours to achieve thermodynamic equilibrium.

-

Analysis: Extract aliquots from both the protein and buffer chambers. Precipitate proteins in the protein-chamber aliquot using cold methanol.

-

Calculation: Quantify 6:6 PFPiA via LC-MS/MS. Calculate the percentage of bound chemical:

%Bound=(ConcentrationProteinChamberConcentrationProteinChamber−ConcentrationBufferChamber)×100Causality Note: High binding percentages ( >95% ) validate the proteinophilic nature of 6:6 PFPiA, explaining its preferential accumulation in blood and liver over lipid-rich muscle[2].

References

-

Evaluation of Published Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) Data for Per‐ and Polyfluoroalkyl Substances Across Aquatic Species. ResearchGate. Available at:[Link]

-

Phosphorus-Containing Poly- and Perfluoroalkyl Substances in Marine Top Predators from the East China Sea: Temporal Trends, Tissue- and Species-Specific Accumulation. Environmental Science & Technology. Available at:[Link]

-

Updated EHS Summary of PFPA and PFPIA for the MA TURA Science Advisory Board Meeting. TURI. Available at:[Link]

-

Novel Insight into the Mechanisms of Neurotoxicity Induced by 6:6 PFPiA through Disturbing the Gut–Brain Axis. Environmental Science & Technology. Available at:[Link]

-

Underlying Mechanisms for the Sex- and Chemical-Specific Hepatotoxicity of Perfluoroalkyl Phosphinic Acids in Common Carp (Cyprinus carpio). National Open Access Monitor, Ireland. Available at:[Link]

-

Perfluoroalkyl phosphonic and phosphinic acids: Environment tier II assessment. Australian Government Department of Health. Available at:[Link]

Sources

Navigating the Toxicokinetic Landscape of 6:6 Perfluoroalkyl Phosphinic Acid in Mammalian Systems: An In-Depth Technical Guide

Foreword: Charting Unexplored Territory in PFAS Toxicokinetics

The class of per- and polyfluoroalkyl substances (PFAS) presents a formidable challenge to toxicologists and drug development professionals. Their environmental persistence, bioaccumulative potential, and association with a range of adverse health effects demand a thorough understanding of their behavior within biological systems.[1][2] Among the vast number of PFAS, the perfluoroalkyl phosphinic acids (PFPiAs) represent a less-chartered area of research. This guide focuses specifically on the toxicokinetics of 6:6 perfluoroalkyl phosphinic acid (6:6 PFPIA), a compound with two six-carbon perfluorinated chains. While direct and comprehensive toxicokinetic data for 6:6 PFPIA in mammalian models remain limited in publicly available literature, this document synthesizes the existing knowledge on closely related PFPiAs and the broader class of PFAS to provide a robust framework for researchers. By integrating established principles of PFAS toxicokinetics with specific findings on PFPiA metabolism, this guide aims to equip scientists with the foundational knowledge and practical methodologies to design and execute meaningful in vivo studies. We will delve into the absorption, distribution, metabolism, and excretion (ADME) of 6:6 PFPIA, offering insights into experimental design, bioanalytical techniques, and data interpretation.

The Unique Chemistry of 6:6 PFPIA and its Toxicokinetic Implications

6:6 PFPIA, also known as bis(perfluorohexyl)phosphinic acid, possesses a unique structure that influences its environmental fate and biological interactions. Unlike the more extensively studied perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), 6:6 PFPIA contains a central phosphinic acid functional group bonded to two perfluorohexyl chains.[3] This structural feature has significant implications for its toxicokinetics, particularly its potential for biotransformation.

Absorption: The Gateway into the System

The primary route of human and animal exposure to PFAS is through oral ingestion of contaminated food and water.[4] Based on studies of other PFAS, it is anticipated that 6:6 PFPIA is readily absorbed from the gastrointestinal tract.

Key Mechanistic Insights:

-

High Oral Bioavailability: Studies on a range of PFAS, including PFOA and PFOS, in rats have demonstrated high oral absorption, often exceeding 95%.[1] It is reasonable to hypothesize a similar high bioavailability for 6:6 PFPIA due to its chemical stability and surfactant properties.

-

Rapid Absorption: For many PFAS, peak plasma concentrations in rodents are observed within a few hours of oral administration, indicating rapid uptake from the gut.[1]

Distribution: A Journey Through the Body

Once absorbed, PFAS are known to distribute throughout the body, with a strong affinity for protein-rich tissues.

Key Mechanistic Insights:

-

Protein Binding: PFAS, including PFPiAs, are known to bind to serum proteins, primarily albumin.[1] This binding is a critical determinant of their distribution and long half-lives in the body. The extent of protein binding can influence the fraction of the compound that is available to enter tissues and be eliminated.

-

Major Depots: The liver and blood are consistently the major repositories for a wide range of PFAS in rodent models.[1] The kidneys also tend to accumulate these compounds. It is expected that 6:6 PFPIA will follow a similar distribution pattern.

Illustrative Tissue Distribution of a Generic PFAS in Rodents:

While specific percentages for 6:6 PFPIA are not available, the following table provides a general overview of PFAS distribution based on data from related compounds.

| Tissue | Illustrative Percentage of Administered Dose |

| Liver | 20-50% |

| Blood/Plasma | 15-40% |

| Kidney | 2-10% |

| Other Tissues | Lower percentages |

Note: This table is for illustrative purposes and actual values for 6:6 PFPIA may vary.

Metabolism: A Surprising Twist in the "Forever Chemical" Narrative

A significant finding that distinguishes PFPiAs from many other PFAS is their susceptibility to biotransformation. While most PFAS are considered metabolically inert, studies in male Sprague-Dawley rats have shown that PFPiAs can undergo cleavage of the carbon-phosphorus (C-P) bond.

Key Mechanistic Insights:

-

C-P Bond Cleavage: Research has demonstrated that C6/C8 PFPiA is metabolized in rats to form perfluoroalkyl phosphonic acids (PFPAs) and 1H-perfluoroalkanes (1H-PFAs).[5] This indicates that one of the perfluoroalkyl chains is cleaved from the central phosphorus atom. It is highly probable that 6:6 PFPIA undergoes a similar metabolic pathway, yielding perfluorohexane phosphonic acid and 1H-perfluorohexane.

-

Implications for Persistence: This metabolic pathway provides an additional route for the elimination of the parent compound, which may result in a shorter biological half-life for 6:6 PFPIA compared to non-metabolized PFAS of similar chain length.

Excretion: The Body's Exit Strategy

The primary route of elimination for most PFAS in mammals is through urinary excretion.[1][6]

Key Mechanistic Insights:

-

Urinary Excretion: It is anticipated that both parent 6:6 PFPIA and its metabolites are primarily excreted in the urine. For other PFAS, urinary elimination rates can be sex-dependent in rats, with females often exhibiting more rapid clearance.[6]

-

Fecal Excretion: Fecal excretion is generally a minor pathway for most PFAS in rodents, though its importance can vary between compounds and species.[7][8]

-

Elimination Half-Life: While a specific half-life for 6:6 PFPIA in a mammalian model is not definitively documented, a study on di-perfluorinated phosphonic acids (di-PFPAs) in rats reported half-lives ranging from 1.8 to 9.3 days for C6/C6 di-PFPA. This is considerably shorter than the half-lives of legacy PFAS like PFOS in rats.

Experimental Protocols: A Guide to In Vivo Toxicokinetic Studies of 6:6 PFPIA

The following sections provide detailed, adaptable protocols for conducting in vivo toxicokinetic studies of 6:6 PFPIA in a rat model. These protocols are based on established methodologies for PFAS research.

In-Life Study Protocol: Oral Gavage Administration in Sprague-Dawley Rats

1. Animal Model and Acclimation:

- Use adult male and female Sprague-Dawley rats (8-10 weeks old).

- Acclimate animals for at least one week prior to the study in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.

2. Dosing Solution Preparation:

- Prepare a dosing solution of 6:6 PFPIA in a suitable vehicle, such as a 0.5% solution of Tween 20 in deionized water, to ensure solubility and stability.

- The concentration of the dosing solution should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.

3. Administration:

- Administer a single oral dose of the 6:6 PFPIA solution via gavage to fasted animals (overnight fast).

4. Sample Collection:

- Blood: Collect serial blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and process to plasma by centrifugation.

- Urine and Feces: House animals in metabolic cages to allow for the separate collection of urine and feces at timed intervals (e.g., 0-24, 24-48, 48-72, and 72-96 hours).

- Tissues: At the termination of the study (e.g., 96 hours), euthanize the animals and collect major tissues (liver, kidneys, blood, spleen, brain, fat, and muscle).

5. Sample Storage:

- Store all biological samples (plasma, urine, feces, and tissues) at -80°C until analysis.

Visualizing the Process: Experimental Workflow

Caption: A generalized workflow for a rodent toxicokinetic study of 6:6 PFPIA.

Bioanalytical Method: LC-MS/MS for Quantification of 6:6 PFPIA in Biological Matrices

1. Sample Preparation:

- Plasma/Serum: Perform protein precipitation by adding three volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a ¹³C-labeled 6:6 PFPIA) to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

- Urine: Dilute urine samples with methanol containing the internal standard and centrifuge to remove any particulates.

- Tissues: Homogenize weighed tissue samples in a suitable buffer. Perform protein precipitation as described for plasma. For more complex matrices, solid-phase extraction (SPE) may be necessary for cleanup.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC): Use a C18 reversed-phase column for chromatographic separation. A typical mobile phase would consist of a gradient of ammonium acetate in water and methanol.

- Mass Spectrometry (MS/MS): Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor for specific precursor-to-product ion transitions for both 6:6 PFPIA and its internal standard for quantification.

3. Method Validation:

- Validate the analytical method for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.

Visualizing the Toxicokinetic Pathways

Caption: Proposed ADME pathway for 6:6 PFPIA in a mammalian model.

Conclusion: Advancing Our Understanding of Novel PFAS

The toxicokinetics of 6:6 perfluoroalkyl phosphinic acid in mammalian models represent an important and evolving area of research. While a complete dataset for this specific compound is still emerging, the available evidence on related PFPiAs and the broader class of PFAS provides a strong foundation for future investigations. The key takeaway for researchers is the critical role of metabolism in the toxicokinetics of PFPiAs, a feature that distinguishes them from many legacy PFAS. By employing the robust experimental and analytical methodologies outlined in this guide, scientists can contribute to a more comprehensive understanding of the ADME of 6:6 PFPIA, ultimately informing more accurate risk assessments and supporting the development of safer alternatives. The path forward requires a continued commitment to rigorous scientific inquiry and a collaborative approach to unraveling the complexities of these "forever chemicals."

References

-

D'eon, J. C., & Mabury, S. A. (2010). Uptake and Elimination of Perfluorinated Phosphonic Acids in the Rat. Environmental Toxicology and Chemistry, 29(7), 1533-1540. [Link]

-

Methods for range finding experiments and reproductive and developmental toxicity tests with Peromyscus exposed to per- and polyfluoroalkyl substances (PFAS). (n.d.). Defense Technical Information Center. [Link]

-

Toxicological Profile for Perfluoroalkyls. (2021). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Exploring Route-Specific Pharmacokinetics of PFAS in Mice by Coupling in Vivo Tests and Physiologically Based Toxicokinetic Models. (2023). Environmental Health Perspectives, 131(12), 127002. [Link]

-

The relative importance of faecal and urinary excretion of PFAS and implications for epidemiological studies. (2023). ResearchGate. [Link]

-

A Scoping Assessment of Implemented Toxicokinetic Models of Per- and Polyfluoro-Alkyl Substances, with a Focus. (2023). DukeSpace. [Link]

-

PFAS Biotransformation Pathways: A Species Comparison Study. (2023). MDPI. [Link]

-

Rapid LC-MS/MS Method for Monitoring Bio-Relevant Levels of Per- and Polyfluoroalkyl Substances (PFAS) in Serum. (n.d.). Phenomenex. [Link]

-

Kudo, N., & Kawashima, Y. (2001). Comparison of the elimination between perfluorinated fatty acids with different carbon chain length in rats. Chemosphere, 44(4), 531-537. [Link]

-

High-Throughput UHPLC-MS/MS Measurement of Per- and Poly-Fluorinated Alkyl Substances in Human Serum. (2017). PMC. [Link]

-

Robust LC–MS/MS Methodology for Low-Level PFAS in Sludge Matrices. (2025). MDPI. [Link]

-

Dzierlenga, A. L., Robinson, V. G., Waidyanatha, S., DeVito, M. J., & Patlewicz, G. (2020). Toxicokinetics of perfluorohexanoic acid (PFHxA), perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA) in male and female Hsd:Sprague dawley SD rats following intravenous or gavage administration. Reproductive Toxicology, 94, 73-85. [Link]

-

Absorption, distribution, and toxicity of per- and polyfluoroalkyl substances (PFAS) in the brain: a review. (2021). Environmental Science: Processes & Impacts, 23(10), 1437-1455. [Link]

-

Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. (2019). Shimadzu. [Link]

-

Fecal Excretion of Perfluoroalkyl and Polyfluoroalkyl Substances in Pets from New York State, United States. (2020). Environmental Science & Technology Letters, 7(3), 164-169. [Link]

-

Subchronic toxicities of four per- and polyfluoroalkyl substances (PFASs) by oral exposure in sprague-dawley rats. (2025). RTI International. [Link]

-

Oral Nanoparticles Exhibit Specific High-Efficiency Intestinal Uptake and Lymphatic Transport. (2018). Kinam Park. [Link]

-

perfluorohexanoate ([{sup 14}C]-PFHx) in rats and mice (Journal Article). (2011). OSTI.GOV. [Link]

-

Understanding Mechanisms of PFAS Absorption, Distribution, and Elimination Using a Physiologically Based Toxicokinetic Model. (2025). PubMed. [Link]

-

Excretion of PFOA and PFOS in male rats during a subchronic exposure. (2010). PubMed. [Link]

-

Perfluoroalkyl phosphonic and phosphinic acids: Environment tier II assessment. (2018). Australian Government Department of Health. [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of the elimination between perfluorinated fatty acids with different carbon chain length in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nwbiosolids.org [nwbiosolids.org]

- 8. PFOA, PFOS and PFHxS toxicokinetic considerations for the development of an in vivo approach for assessing PFAS relative bioavailability in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS 70609-44-8 physical properties and safety data sheet overview

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search for the physical properties and safety data associated with CAS number 70609-44-8 and the chemical name "7-(4-bromobenzoyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one," we regret to inform you that no specific data for this particular substance could be located in publicly available scientific databases and resources.

Our extensive search process did not yield any verifiable information regarding the physicochemical characteristics, safety data sheets (SDS), or established experimental protocols for the requested compound.

It is possible that the CAS number 70609-44-8 is proprietary, has been discontinued, is assigned to a substance with limited public documentation, or there may be a typographical error in the identifier.

During our investigation, we identified a similarly named compound, 7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one , which is assigned the CAS number 91713-91-6 . This compound is documented as a metabolite of the non-steroidal anti-inflammatory drug Bromfenac.[1][2] While the names bear some resemblance, the core chemical structures ("-indol-" vs. "-pyrrolo[2,3-b]pyridin-") are different, and we cannot assume that their physical and safety properties are in any way related.

Due to the lack of available data for CAS 70609-44-8, we are unable to provide the in-depth technical guide as requested.

For professionals in research and drug development, proceeding with any experimental work without a verified Safety Data Sheet and established physical properties is strongly discouraged. We recommend the following course of action:

-

Verification of the CAS Number and Chemical Name: Double-check the accuracy of the CAS number and the full chemical name from the original source.

-

Contacting the Chemical Supplier: If the compound was obtained from a commercial supplier, they are the primary and most reliable source for a Safety Data Sheet and any accompanying technical data.

-

Consulting Chemical Registration Databases: For further investigation, consulting comprehensive chemical registration databases may provide more insight into the status of this CAS number.

We are committed to providing accurate and reliable scientific information. In this instance, the absence of data prevents us from fulfilling the request. We apologize for any inconvenience this may cause and stand ready to assist with any future inquiries for which verifiable data is accessible.

Sources

Mechanisms of Protein Binding for Bis(perfluorohexyl)phosphinic Acid (6:6 PFPiA): A Mechanistic and Toxicokinetic Guide

Executive Summary

Bis(perfluorohexyl)phosphinic acid (6:6 PFPiA) is an emerging per- and polyfluoroalkyl substance (PFAS) utilized as a surfactant and non-foaming additive in industrial applications[1]. Unlike traditional lipophilic persistent organic pollutants that sequester in adipose tissue, PFAS are predominantly proteophilic[2]. The toxicokinetics, bioaccumulation, and tissue-specific distribution of 6:6 PFPiA are fundamentally governed by its binding affinity to systemic and intracellular proteins[3]. This whitepaper provides an in-depth mechanistic analysis of how 6:6 PFPiA interacts with transport proteins and nuclear receptors, detailing the causality behind its bioaccumulation and hepatotoxicity, alongside validated experimental protocols for quantifying these interactions.

Molecular Determinants of 6:6 PFPiA Protein Binding

The interaction between 6:6 PFPiA and proteins is not random; it is a highly specific thermodynamic process driven by the unique structural topology of the dialkylphosphinic acid. The molecule features a central phosphinic acid headgroup flanked by two perfluorohexyl (C6) chains.

-

Electrostatic Anchoring: At physiological pH (~7.4), the phosphinic acid headgroup is deprotonated, carrying a negative charge. This anionic center acts as an electrostatic anchor, forming strong salt bridges and hydrogen bonds with positively charged amino acid residues (e.g., Lysine, Arginine, and Histidine) located at the entrance of protein binding pockets[4].

-

Hydrophobic Cavity Insertion: The dual perfluorohexyl chains create a bulky, rigid, and highly hydrophobic footprint. These chains insert deeply into hydrophobic cavities, such as Sudlow's sites on Human Serum Albumin (HSA) or the β-barrel structure of Liver Fatty Acid Binding Proteins (L-FABP)[5]. The dual-chain structure of 6:6 PFPiA requires a wider binding pocket compared to single-chain perfluoroalkyl carboxylic acids (PFCAs), altering its competitive binding dynamics.

Unlike certain fluorotelomer unsaturated aldehydes (FTUALs) that exhibit covalent binding to proteins, perfluoroalkyl phosphinic acids like 6:6 PFPiA interact via reversible, non-covalent mechanisms[6].

Comparative Binding Affinities and Toxicokinetics

The chain length of PFPiAs dictates their partitioning behavior. A critical comparison between 6:6 PFPiA and its longer-chain analog, 8:8 PFPiA, reveals a complex toxicokinetic paradigm[3].

In vivo and in vitro equilibrium dialysis studies demonstrate that 6:6 PFPiA has a significantly higher binding affinity for serum proteins than liver proteins, which facilitates its retention in systemic circulation and results in a higher overall bioaccumulation potential compared to 8:8 PFPiA[3][7]. The highest concentrations of 6:6 PFPiA are typically observed in the blood, while the lowest are found in muscle tissue[3].

However, when evaluating intracellular toxicity, 8:8 PFPiA demonstrates stronger binding to nuclear transcription factors. The table below summarizes the molecular docking binding affinities of these compounds to key nuclear proteins involved in lipid metabolism and inflammation[8].

Table 1: Binding Affinities of PFPiAs to Nuclear Proteins

| Target Nuclear Protein | 6:6 PFPiA Binding Affinity (kcal/mol) | 8:8 PFPiA Binding Affinity (kcal/mol) | Primary Toxicological Implication |

| cp-PPARα | -7.5 | -8.1 | Disruption of hepatic lipid catabolism |

| cp-PPARβ | -8.3 | -9.3 | Alteration of cellular differentiation |

| cp-PPARγ | -5.7 | -6.7 | Dysregulation of adipogenesis |

| cp-NF-κB | -6.4 | -7.3 | Induction of inflammatory responses |

Data derived from molecular docking modulations investigating sex- and chemical-specific hepatotoxicity[8].

Mechanistic Pathways of Hepatotoxicity

The hepatotoxicity of 6:6 PFPiA is directly linked to its protein-binding cascade. Once transported into the liver via serum albumin, 6:6 PFPiA is shuttled intracellularly by L-FABP. It then translocates to the nucleus, where it acts as an exogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs) and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)[8].

Binding to PPARα triggers the dysregulation of hepatic lipid metabolism, leading to excessive triglyceride (TG) accumulation and hepatocyte steatosis[8]. Concurrently, binding to NF-κB induces pro-inflammatory signaling pathways.

Fig 1: Hepatotoxic signaling cascade of 6:6 PFPiA mediated by protein binding.

Standardized Experimental Methodologies

To accurately quantify the protein-water partition coefficients and binding mechanisms of 6:6 PFPiA, researchers must employ self-validating experimental systems. The following protocols detail the industry-standard approaches for evaluating PFAS-protein interactions[3][4].

Protocol A: Equilibrium Dialysis coupled with UHPLC-MS/MS

Equilibrium dialysis is the gold standard for determining the unbound (free) fraction of a ligand. It eliminates the effects of non-specific binding by allowing the system to reach true thermodynamic equilibrium[4].

Causality Check: A 10 kDa Molecular Weight Cut-Off (MWCO) membrane is utilized because it is small enough to strictly retain target proteins like HSA (~66.5 kDa) in the donor chamber, yet large enough to allow the free diffusion of 6:6 PFPiA (MW ~602 g/mol ).

-

Preparation: Hydrate a 10 kDa MWCO regenerated cellulose dialysis membrane in phosphate-buffered saline (PBS, pH 7.4) for 30 minutes.

-

Loading: Add 500 µL of protein solution (e.g., 500 µM HSA in PBS) to the donor chamber. Add 500 µL of 6:6 PFPiA working solution (ranging from 1 to 50 µM in PBS) to the receiver chamber.

-

Incubation: Seal the chambers and incubate on a rotary shaker at 37°C for 48 hours to ensure complete thermodynamic equilibrium[3].

-

Extraction (Protein Precipitation): Extract 100 µL aliquots from both chambers. To the donor (protein) sample, add 300 µL of ice-cold acetonitrile to precipitate the proteins and release bound 6:6 PFPiA. Vortex for 2 minutes and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Quantification: Transfer the supernatant to an autosampler vial. Analyze the free (receiver) and total (donor) concentrations using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) operating in negative electrospray ionization (ESI-) mode[6].

-

Data Synthesis: Calculate the binding affinity ( Kd ) and number of binding sites ( n ) using a Scatchard plot analysis.

Fig 2: Experimental workflow for determining 6:6 PFPiA protein-ligand partitioning.

Protocol B: Fluorescence Quenching Spectroscopy

Fluorescence spectroscopy elucidates the binding affinity and microenvironmental changes of the protein upon 6:6 PFPiA binding[4].

-

Setup: Prepare a fixed concentration of HSA (e.g., 2 µM) in PBS (pH 7.4).

-

Titration: Successively titrate micro-volumes of 6:6 PFPiA stock solution into the quartz cuvette to achieve varying molar ratios.

-

Measurement: Excite the sample at 295 nm (specific to Tryptophan-214 in HSA). Record the emission spectra from 300 to 400 nm at multiple temperatures (e.g., 298 K, 310 K)[4].

-

Analysis: A reduction in fluorescence intensity indicates quenching. Use the Stern-Volmer equation to determine whether the quenching is static (complex formation) or dynamic (collisional). A blue shift in the emission maximum indicates that the Tryptophan residue is being forced into a more hydrophobic environment due to the insertion of the perfluorohexyl chains.

Conclusion

The toxicological profile of bis(perfluorohexyl)phosphinic acid is intricately tied to its protein-binding mechanisms. Its high affinity for serum albumin drives its systemic bioaccumulation, while its interaction with intracellular L-FABP and nuclear receptors (PPARs, NF-κB) mediates its hepatotoxic and inflammatory effects[3][8]. Understanding these molecular dynamics through rigorous, self-validating analytical techniques is essential for accurate environmental risk assessments and the development of targeted mitigation strategies for emerging PFAS.

References

-

Liu, C., et al. (2020). "Probing Mechanisms for the Tissue-Specific Distribution and Biotransformation of Perfluoroalkyl Phosphinic Acids in Common Carp (Cyprinus carpio)." Environmental Science & Technology. Available at:[Link]

-

Liu, C., et al. (2023). "Underlying Mechanisms for the Sex- and Chemical-Specific Hepatotoxicity of Perfluoroalkyl Phosphinic Acids in Common Carp (Cyprinus carpio)." Environmental Science & Technology. Available at:[Link]

-

De Silva, A. O., et al. (2016). "Perfluoroalkylphosphinic Acids in Northern Pike (Esox lucius), Double-Crested Cormorants (Phalacrocorax auritus), and Bottlenose Dolphins (Tursiops truncatus) in Relation to Other Perfluoroalkyl Acids." Environmental Science & Technology. Available at:[Link]

-

Li, Y., et al. (2025). "Distinct binding affinity of perfluoroalkyl acids to plant and animal proteins revealed by dialysis experiments, fluorescence spectroscopy." CityUHK Scholars. Available at:[Link]

-

D'eon, J. C., & Mabury, S. A. (2017). "Biological Cleavage of the C–P Bond in Perfluoroalkyl Phosphinic Acids in Male Sprague-Dawley Rats and the Formation of Persistent and Reactive Metabolites." Environmental Health Perspectives. Available at:[Link]

Sources

- 1. Biological Cleavage of the C–P Bond in Perfluoroalkyl Phosphinic Acids in Male Sprague-Dawley Rats and the Formation of Persistent and Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. turi.org [turi.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 5. Frontiers | A Critical Review and Meta-Analysis of Impacts of Per- and Polyfluorinated Substances on the Brain and Behavior [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Probing Mechanisms for the Tissue-Specific Distribution and Biotransformation of Perfluoroalkyl Phosphinic Acids in Common Carp (Cyprinus carpio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of 6:6 Perfluoroalkyl Phosphinic Acid (PFPiA) from Wastewater Matrices

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Matrix: Municipal and Industrial Wastewater Effluent Analyte: 6:6 PFPiA (Bis(perfluorohexyl) phosphinic acid)

Introduction & Chemical Context

Perfluoroalkyl phosphinic acids (PFPiAs) represent a critical class of emerging per- and polyfluoroalkyl substances (PFAS) utilized as leveling agents and surfactants. Unlike legacy perfluoroalkyl carboxylic acids (PFCAs), 6:6 PFPiA features a central phosphinic acid moiety flanked by two highly fluorinated hexyl chains.

Extracting 6:6 PFPiA from wastewater presents a profound analytical challenge. The molecule's dual perfluoroalkyl chains create immense steric bulk and extreme hydrophobicity, while the central phosphinic acid group (pKa < 2) ensures the molecule is permanently ionized (anionic) in environmental waters. Furthermore, wastewater is highly complex, containing elevated levels of dissolved organic carbon (DOC), humic acids, and competing anthropogenic surfactants that readily induce sorbent saturation and severe ion suppression during mass spectrometric detection 1.

Mechanistic Rationale: Sorbent Selection

To achieve high recovery of 6:6 PFPiA, the extraction chemistry must selectively isolate the analyte from competing matrix interferents.

-

Why Hydrophilic-Lipophilic Balance (HLB) Fails: HLB sorbents rely exclusively on reversed-phase (hydrophobic) and dipole-dipole interactions. In wastewater, abundant hydrophobic interferents (e.g., linear alkylbenzene sulfonates) rapidly outcompete 6:6 PFPiA for these binding sites, leading to early analyte breakthrough and poor recoveries 2.

-

The WAX Advantage (Mixed-Mode Weak Anion Exchange): WAX is the premier choice for PFPiAs. The sorbent consists of a reversed-phase polymeric backbone functionalized with a tertiary amine (pKa ~8). This creates a dual-mode retention mechanism . At neutral to slightly acidic pH, the tertiary amine is protonated (cationic), forming a highly selective electrostatic bond with the anionic phosphinate core of 6:6 PFPiA. Simultaneously, the polymeric backbone engages in hydrophobic interactions with the perfluorohexyl tails. This orthogonal retention allows for aggressive washing steps that remove neutral interferents without dislodging the target analyte 1.

Quantitative Performance Data

The superiority of WAX over traditional reversed-phase sorbents for 6:6 PFPiA is well-documented in recent multi-residue wastewater methodologies.

| Analyte | Matrix | Sorbent Type | Elution Solvent | Mean Recovery (%) | Reference |

| 6:6 PFPiA | Surface Water | Oasis WAX (150 mg) | 0.1% NH₄OH in MeOH | 134% | 1 |

| 6:6 PFPiA | Influent Wastewater | Oasis WAX (150 mg) | 0.1% NH₄OH in MeOH | 95% (Avg Accuracy) | 2 |

| 6:6 PFPiA | Seawater / Marine | Oasis WAX (500 mg) | 0.1% NH₄OH in MeOH | 69% (Matrix Suppressed) | 3 |

| 6:6 PFPiA | Influent Wastewater | Oasis HLB (200 mg) | Methanol (MeOH) | < 70% (Breakthrough) | 2 |

SPE Workflow Visualization

Fig 1: Mixed-mode WAX SPE workflow for 6:6 PFPiA extraction from wastewater.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system utilizing Isotope Dilution Mass Spectrometry (IDMS). By spiking mass-labeled internal standards prior to extraction, any physical losses during SPE or ionization suppression in the MS source are automatically mathematically corrected.

Phase A: Quality Control & Sample Preparation

-

Procedural Blank Generation: Aliquot 250 mL of LC-MS grade water into a polypropylene (PP) bottle. Causality: PFAS are ubiquitous in laboratory environments (e.g., PTFE tubing). A procedural blank validates that the extraction manifold and solvents are free of background 6:6 PFPiA.

-

Sample Aliquoting: Transfer 250 mL of wastewater into a PP bottle. Avoid glass, as highly fluorinated compounds can adsorb to active silanol groups on glass surfaces.

-

Isotope Spiking: Spike all samples and blanks with 5 ng of a mass-labeled surrogate (e.g., ¹³C-labeled or ¹⁸O-labeled PFAS standard). Allow to equilibrate for 30 minutes.

Phase B: Solid-Phase Extraction (WAX 6 cc, 150 mg)

-

Sorbent Conditioning:

-

Pass 4 mL of 0.1% (v/v) NH₄OH in Methanol through the cartridge. Causality: Cleans the sorbent of manufacturing impurities.

-

Pass 4 mL of Methanol.

-

Pass 4 mL of LC-MS grade water. Causality: Hydrates the polymeric backbone, establishing an active bed for optimal mass transfer. Do not allow the sorbent bed to dry after this step.

-

-

Sample Loading: Load the 250 mL wastewater sample at a strict flow rate of 1–2 drops per second (approx. 5 mL/min). Causality: 6:6 PFPiA is a massive, sterically hindered molecule. A slow flow rate is mandatory to ensure sufficient residence time for the electrostatic bonds to form with the tertiary amine.

-

Interference Wash: Pass 4 mL of 25 mM Sodium Acetate buffer (pH 4) through the cartridge, followed by drying under a vacuum for 10 minutes. Causality: At pH 4, the WAX amine remains fully protonated, keeping 6:6 PFPiA locked in place via ionic bonds. The wash strips away hydrophobically bound, non-ionized matrix components (e.g., natural organic matter).

-

Target Elution: Elute 6:6 PFPiA into a clean PP tube using 4 mL of 0.1% (v/v) NH₄OH in Methanol. Causality: The high pH (>10) of the ammonium hydroxide deprotonates the tertiary amine on the WAX sorbent, breaking the electrostatic bridge. The methanol simultaneously disrupts the hydrophobic interactions, releasing the analyte.

Phase C: Concentration & Reconstitution

-

Evaporation: Evaporate the eluate to exactly 500 µL under a gentle stream of ultra-high purity nitrogen at 35 °C.

-

Reconstitution: Bring the final volume to 1.0 mL using LC-MS grade water. Causality: Reconstituting in a 50:50 Water:MeOH mixture matches the initial conditions of the LC mobile phase, preventing peak broadening or solvent-induced peak splitting during injection.

Analytical Detection (LC-MS/MS)

-

System Modification: Install a PFAS delay column (e.g., C18, 4.6 × 50 mm) between the solvent mixer and the autosampler. Causality: This traps background PFAS originating from the LC pump seals, eluting them later than the analytical sample peaks to prevent false positives.

-

Chromatography: Use a high-resolution C18 analytical column. Mobile Phase A: 20 mM Ammonium Acetate in Water. Mobile Phase B: Methanol.

-

Mass Spectrometry: Operate in Electrospray Ionization Negative (ESI-) mode using Multiple Reaction Monitoring (MRM). 6:6 PFPiA will readily form the [M-H]⁻ precursor ion due to its highly acidic phosphinic core.

References

- Agilent Technologies. (2019). Analysis of >50 Legacy and Emerging PFAS in Water using the Agilent 6495B Triple Quadrupole LC/MS.

- Department of Chemistry, University of Bath. (2026). A new multi-residue method for PFAS analysis in wastewater for environmental and public health risk assessment. PubMed (PMID: 41813875).

- Helmholtz-Zentrum Geesthacht. (2021).

Sources

- 1. agilent.com [agilent.com]

- 2. A new multi-residue method for PFAS analysis in wastewater for environmental and public health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transport of legacy perfluoroalkyl substances and the replacement compound HFPO-DA through the Atlantic Gateway to the Arctic Ocean – Is the Arctic a sink or a source? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Bis(perfluorohexyl)phosphinic acid sodium salt (6:6 PFPiA) as an Analytical Reference Standard in PFAS Workflows

Executive Summary

The rapid expansion of per- and polyfluoroalkyl substances (PFAS) biomonitoring and environmental analysis has necessitated the inclusion of emerging fluorinated classes, such as perfluoroalkyl phosphinic acids (PFPiAs). Bis(perfluorohexyl)phosphinic acid (6:6 PFPiA) is a dialkyl phosphinic acid increasingly detected in wastewater, surface water, and biological matrices[1]. As a critical component of targeted analytical methods like 2[2] and 3[3], the sodium salt of 6:6 PFPiA serves as an indispensable analytical reference standard for accurate quantitation, recovery assessment, and isotope dilution workflows.

Chemical Context & Mechanistic Role

6:6 PFPiA consists of a central phosphinic acid moiety flanked by two perfluorohexyl chains. Historically used as a leveling agent and recognized as a degradation product of other fluorinated compounds, its unique structure presents specific analytical challenges. When utilizing 6:6 PFPiA as a reference standard, understanding its ionization behavior is paramount. The sodium salt form is highly preferred for standard preparation due to its enhanced solubility and stability in methanolic stock solutions compared to the free acid, preventing degradation and adsorption to storage vials.

Table 1: Physicochemical and MS/MS Specifications for 6:6 PFPiA

| Parameter | Specification / Value |

| Compound Name | Bis(perfluorohexyl)phosphinic acid sodium salt |

| Common Acronym | 6:6 PFPiA |

| CAS Registry Number | 40143-77-9 (Acid form) |

| Precursor Ion ([M-H]⁻) | m/z 701 |

| Quantifier Product Ion | m/z 401 |

| Qualifier Product Ion | m/z 82 |

| Preferred Stock Solvent | Isopropyl Alcohol (IPA) or Methanol |

Experimental Protocol: Extraction and LC-MS/MS Quantitation

To achieve instrument detection limits (IDLs) below 10 pg/mL (ppt)[2], sample preparation must effectively isolate the phosphinate anion from complex matrices (e.g., serum proteins, environmental humic acids). The following protocol utilizes Weak Anion Exchange (WAX) Solid Phase Extraction (SPE), which is the validated gold standard for PFAS recovery[4].

Phase 1: Sample Preparation & Solid Phase Extraction (SPE)

-

Aliquoting & Isotope Dilution : Aliquot the sample (e.g., 500 mL water or 0.1 mL serum). Spike with a mass-labeled internal standard (e.g., 13C-labeled surrogate).

-

Causality: Introducing the internal standard before any sample manipulation ensures that subsequent extraction losses or matrix-induced ion suppression during MS analysis are mathematically corrected. This forms the foundational layer of a self-validating quantitative system.

-

-

Sorbent Conditioning : Condition a WAX SPE cartridge (150 mg, 6 mL) with 4 mL of 0.1% NH₄OH in Methanol, followed by 4 mL of Methanol, and 4 mL of LC-MS grade water.

-

Causality: Conditioning solvates the polymeric backbone of the WAX resin, maximizing surface area, while the basic methanol wash eliminates manufacturing-related PFAS background.

-

-

Sample Loading : Pass the sample through the cartridge at a controlled rate of 1-2 drops per second.

-

Causality: 6:6 PFPiA is a strong acid and exists as an anion in solution. The WAX sorbent (containing secondary/tertiary amines) is positively charged at neutral/acidic pH, capturing the 6:6 PFPiA via strong electrostatic interactions alongside hydrophobic retention of the perfluorohexyl chains.

-

-

Matrix Wash : Wash the cartridge with 4 mL of 25 mM sodium acetate buffer (pH 4).

-

Causality: The acidic buffer maintains the protonation of the WAX amine groups (ensuring the analyte remains electrostatically bound) while washing away neutral and basic matrix interferences (e.g., carbohydrates, basic lipids)[4].

-

-

Analyte Elution : Elute with 4 mL of 0.1% NH₄OH in Methanol.

-

Causality: The alkaline modifier (NH₄OH) deprotonates the WAX sorbent, neutralizing its positive charge. Without the electrostatic hold, the methanolic solvent easily disrupts the hydrophobic interactions, quantitatively releasing the 6:6 PFPiA into the collection vial.

-

-

Reconstitution : Evaporate the eluate to 500 µL under a gentle nitrogen stream (25–35 °C) and reconstitute to 1 mL in Methanol[4].

Phase 2: UHPLC-MS/MS Analysis

-

System Preparation : Install a PFAS delay column between the LC pump and the autosampler.

-

Causality: The delay column temporarily retains background PFAS leaching from the LC system's PTFE components, chromatographically separating the "system blank" peak from the actual sample peak.

-

-

Chromatographic Separation : Inject the sample onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)[5]. Use a gradient of 2 mM Ammonium Acetate in Water (Mobile Phase A) and Methanol (Mobile Phase B).

-

Causality: Ammonium acetate acts as a volatile buffer. It stabilizes the pH, ensuring the phosphinic acid remains fully ionized in solution, which prevents peak tailing and ensures consistent droplet formation in the ESI source[5].

-

-

Mass Spectrometry : Operate the triple quadrupole in negative electrospray ionization (ESI-) mode. Monitor the primary transition m/z 701 → 401 and secondary transition m/z 701 → 82[2].

-

Causality: The m/z 701 precursor corresponds to the [M-H]⁻ anion. Collision-induced dissociation (CID) cleaves the C-P bond, yielding the m/z 401 fragment (loss of one perfluorohexyl group) used for primary quantitation.

-

Workflow Visualization

Workflow for 6:6 PFPiA quantification using WAX-SPE and LC-MS/MS.

Method Validation & Quality Control (Self-Validating System)

A robust analytical method must be self-validating. The inclusion of 6:6 PFPiA in your workflow requires strict adherence to the following Quality Control (QC) parameters to ensure trustworthiness and regulatory compliance:

Table 2: Quality Control Metrics for 6:6 PFPiA Analysis

| QC Parameter | Purpose | Acceptance Criteria |

| Method Blank (MB) | Verifies the absence of laboratory-introduced contamination. | 6:6 PFPiA concentration must be < ½ the Limit of Quantitation (LOQ). |

| Ongoing Precision & Recovery (OPR) | Validates the extraction efficiency of the WAX SPE process. | Laboratory-fortified blanks must yield a recovery of 70–130%[1]. |

| Matrix Spike (MS) | Assesses matrix-specific ion suppression or enhancement. | Recovery of spiked 6:6 PFPiA must fall within 70–130% of the expected value. |

| Instrument Detection Limit (IDL) | Confirms the sensitivity of the LC-MS/MS system. | < 10 pg/mL (ppt) on-column[2]. |

References

- Development and Optimization for a Comprehensive LC/MS/MS Method for the Detection of 74 PFAS Compounds. Agilent Technologies.

- Analysis of >50 Legacy and Emerging PFAS in Water Using the Agilent 6495B Triple Quadrupole LC/MS. Agilent Technologies / HPST.

- Evaluation and validation of methodologies for the extraction of per- and polyfluoroalkyl substances (PFASs) in serum of birds and mammals.

- A new multi-residue method for PFAS analysis in wastewater for environmental and public health risk assessment.

- WTK Brochure (EPA Methods 533, 537 and 1633 Valid

Sources

Topic: High-Resolution Separation of Bis(perfluorohexyl)phosphinic Acid Isomers Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Advanced Chromatographic Isomer Separation

Audience: Researchers, analytical scientists, and environmental chemistry professionals.

Abstract

The environmental persistence and potential toxicity of per- and polyfluoroalkyl substances (PFAS) necessitate robust analytical methods for their characterization and quantification. Bis(perfluorohexyl)phosphinic acid (PFPiA), a member of the perfluoroalkyl phosphinic acids class, presents a significant analytical challenge due to the presence of various structural isomers, primarily linear and branched forms, which can exhibit different toxicological and transport properties.[1][2] This application note details a highly selective and sensitive method for the chromatographic separation of bis(perfluorohexyl)phosphinic acid isomers using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). We explain the causal logic behind the selection of a specialized stationary phase and optimized mobile phase conditions that achieve baseline or near-baseline resolution of key isomers. This protocol is designed as a self-validating system, incorporating quality control measures aligned with established environmental testing standards, such as those outlined in EPA methodologies.[3][4]

Introduction: The Isomer Challenge

Bis(perfluorohexyl)phosphinic acid, also known as 6:6 PFPi, belongs to a subclass of PFAS that is gaining regulatory and scientific interest.[5][6] Industrial production methods like electrochemical fluorination can result in a complex mixture of isomers, with branched variants comprising a significant fraction of the total concentration.[1] These branched isomers are often more polar and hydrophilic, which may affect their fate and transport in the environment differently from their linear counterparts.[1][2]

The critical challenge for analytical chemists is that these isomers have the same mass-to-charge ratio, making them indistinguishable by mass spectrometry alone.[7] Therefore, chromatographic separation is essential for accurate quantification and to support toxicological assessments. However, the subtle structural differences between linear and branched isomers make them difficult to resolve using standard reversed-phase C18 columns. This guide provides a field-proven protocol that leverages specific column chemistry to enhance selectivity and achieve the necessary separation.

Experimental Design & Rationale

Materials and Reagents

-

Standards: Analytical standard for bis(perfluorohexyl)phosphinic acid (CAS 40143-77-9). Note: Certified standards for individual branched isomers are often not commercially available, a significant challenge in the field.[8] Analysis typically relies on separating the isomers present in the technical standard.

-

Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Reagent Water (18 MΩ·cm or higher).

-

Mobile Phase Additives: Ammonium acetate (≥99.99% trace metals basis).

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange, WAX).

-

Labware: All sample containers, pipette tips, and vials must be made of polypropylene to avoid PFAS contamination. Glass and Teflon-containing materials should be strictly avoided.[8]

Instrumentation

-

Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a binary pump and a temperature-controlled column compartment.

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) equipped with a heated electrospray ionization (H-ESI) source.

Chromatographic Strategy: Causality of Column Selection

Standard C18 alkyl phases often fail to provide sufficient selectivity for PFAS isomers. The separation mechanism relies primarily on hydrophobic interactions, which are similar for linear and branched isomers of the same chain length.

Selected Strategy: A pentafluorophenyl (PFP) or phenyl-hexyl stationary phase is employed.

-

Expertise & Rationale: PFP and phenyl-based columns offer multiple retention mechanisms beyond simple hydrophobicity. These include dipole-dipole interactions, π-π bonding, and shape selectivity. The electron-rich phenyl rings on the stationary phase can interact differently with the highly electronegative fluorine atoms and the geometry of linear versus branched isomers, enhancing resolving power.[9][10] The use of methanol as an organic modifier in the mobile phase is also deliberate; its protic nature can further modulate these secondary interactions, often providing better selectivity for halogenated compounds compared to acetonitrile.[10]

Detailed Protocols

Protocol 1: Sample Preparation (Aqueous Matrix via SPE)

This protocol is based on principles from established EPA methods like 1633 for robust extraction from water samples.[4]

-

Sample Collection & Preservation: Collect 250-500 mL of water in a polypropylene bottle. Preserve samples by chilling to ≤6 °C.

-

Spiking: Fortify the sample with an isotopically labeled internal standard (if available for a related phosphinic acid) to monitor extraction efficiency.

-

SPE Cartridge Conditioning: Condition a Weak Anion Exchange (WAX) cartridge sequentially with 10 mL of methanol followed by 10 mL of reagent water. Do not allow the sorbent to go dry.

-

Sample Loading: Load the entire water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 10 mL of reagent water to remove hydrophilic interferences.

-

Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

-

Elution: Elute the target analytes from the cartridge using 10 mL of a basic methanol solution (e.g., methanol with 1-2% ammonium hydroxide). The basic pH ensures the acidic PFPiA is deprotonated and released from the anion exchange sorbent.

-

Concentration: Concentrate the eluate to a final volume of 0.5-1.0 mL under a gentle stream of nitrogen.

-

Final Preparation: Add reagent water to the concentrated extract to match the initial mobile phase composition (e.g., to achieve a 50:50 methanol:water ratio) before injection.

Protocol 2: LC-MS/MS Instrumental Analysis

The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.

Table 1: HPLC/UHPLC Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | Phenyl-Hexyl or PFP, ≤2.7 µm, 2.1 x 100 mm | Provides alternative selectivity mechanisms (π-π, dipole) crucial for isomer separation.[9] |

| Mobile Phase A | 20 mM Ammonium Acetate in Water | Buffers the mobile phase and promotes efficient ionization in negative mode ESI.[9] |

| Mobile Phase B | Methanol | Offers better selectivity for halogenated isomers compared to acetonitrile.[10] |

| Flow Rate | 0.3 - 0.4 mL/min | Optimized for a 2.1 mm ID column to ensure sharp peaks without excessive pressure. |

| Column Temperature | 40 °C | Improves peak shape and can influence isomer separation by altering analyte-stationary phase kinetics.[10] |

| Injection Volume | 5 - 10 µL | A standard volume to balance sensitivity with potential matrix effects. |

| Gradient Elution | See Table 2 below | A carefully optimized gradient is critical to resolve early-eluting branched isomers from the main linear peak. |

Table 2: Gradient Elution Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 80 | 20 |

| 1.0 | 80 | 20 |

| 12.0 | 10 | 90 |

| 15.0 | 10 | 90 |

| 15.1 | 80 | 20 |

| 20.0 | 80 | 20 |

Table 3: Mass Spectrometer Parameters (Negative ESI Mode)

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Negative | PFPiA is an acidic compound that readily forms a [M-H]⁻ ion. |

| Capillary Voltage | -2.5 to -3.5 kV | Optimized for stable spray and maximum ion generation. |

| Source Temperature | 300 - 350 °C | Facilitates desolvation of the ESI droplets. |

| Gas Flow (Nebulizer) | Instrument Dependent | Creates the aerosol; optimized for signal stability. |

| MRM Transitions | See Table 4 below | For targeted analysis using a triple quadrupole MS. |

Table 4: Example MRM Transitions for Bis(perfluorohexyl)phosphinic Acid ([M-H]⁻ = m/z 701.9)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| 6:6 PFPiA | 701.9 | 351.0 ([C6F13PO2H]⁻) | ~20 | Quantifier: A stable and specific fragment. |

| 6:6 PFPiA | 701.9 | 319.0 ([C6F13]⁻) | ~40 | Qualifier: Confirmatory ion for identity verification. |

Visualization of Workflow

The following diagram illustrates the complete analytical workflow from sample collection to final data analysis, ensuring a systematic and reproducible process.

Caption: End-to-end workflow for the analysis of PFPiA isomers.

Expected Results & Conclusion

Following this protocol, one should expect to see the separation of the main linear bis(perfluorohexyl)phosphinic acid isomer from one or more earlier-eluting branched isomers. The exact number of resolved branched peaks will depend on the composition of the technical standard used for analysis. The resolution (Rs) between the most prominent branched isomer and the linear isomer should be ≥ 1.2 for accurate quantification.

This application note provides a comprehensive and scientifically-grounded protocol for the challenging separation of bis(perfluorohexyl)phosphinic acid isomers. By explaining the rationale behind key choices in column chemistry and mobile phase composition, this guide empowers researchers to not only replicate this method but also to adapt its principles for other complex PFAS isomer separations. The successful implementation of this method will lead to more accurate environmental monitoring and a better understanding of the fate and effects of these persistent compounds.

References

-

Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry. Analytica Chimica Acta. Available at: [Link]

-

Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach. Frontiers in Environmental Science. Available at: [Link]

-

Overcoming the limitations of current analytical methods for PFAS. Haley & Aldrich. Available at: [Link]

-

Highly sensitive targeted and non-targeted HPLC-MS analysis of PFAS. YMC. Available at: [Link]

-

Sampling and Analytical Methods for PFAS. ITRC. Available at: [Link]

-

PFAS Analytical Methods Development and Sampling Research. U.S. Environmental Protection Agency. Available at: [Link]

-

PFAS analytical methods – A practical guide. ResearchGate. Available at: [Link]

-

PFAS detected by Cyclopure analytical methods. Waterkeeper Alliance. Available at: [Link]

-

Improved analytical methods for perfluoroalkyl acids (PFAAs) and their precursors. DiVA Portal. Available at: [Link]

-

Differentiating PFAS Isomers: A Multi-Pass Cyclic Ion Mobility Mass Spectrometry Approach for Detection, Identification, and Relative Quantitation. Waters Corporation. Available at: [Link]

-

HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. PubMed. Available at: [Link]

-

Distribution and effects of branched versus linear isomers of PFOA, PFOS, and PFHxS: A review of recent literature. PubMed. Available at: [Link]

-

Bis(tridecafluorohexyl)phosphinic acid. PubChem. Available at: [Link]

-

Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Drinking Water in Accordance with EPA Method 537.1. Shimadzu. Available at: [Link]

-

Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633. Macherey-Nagel. Available at: [Link]

-

HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available at: [Link]

-

Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers. CORE. Available at: [Link]

Sources

- 1. Frontiers | Identification of Branched and Linear Forms of PFOA and Potential Precursors: A User-Friendly SMILES Structure-based Approach [frontiersin.org]

- 2. Distribution and effects of branched versus linear isomers of PFOA, PFOS, and PFHxS: A review of recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 4. mn-net.com [mn-net.com]

- 5. waterkeeper.org [waterkeeper.org]

- 6. Bis(tridecafluorohexyl)phosphinic acid | C12HF26O2P | CID 71363384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. haleyaldrich.com [haleyaldrich.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Application Notes and Protocols for 6:6 PFPiA Sodium Salt in Fluorosurfactant Research

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 6:6 Perfluorophosphinic Acid (PFPiA) sodium salt in fluorosurfactant research. This document details the physicochemical properties, core applications, and detailed experimental protocols for this short-chain per- and poly-fluoroalkyl substance (PFAS). As a replacement for legacy long-chain fluorosurfactants like Perfluorooctanesulfonic acid (PFOS), understanding the performance and characteristics of 6:6 PFPiA is critical for developing next-generation formulations in various fields. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure scientific integrity.

Introduction to 6:6 PFPiA Sodium Salt